molecular formula C15H11ClF3NO4 B4033789 3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4033789
M. Wt: 361.70 g/mol
InChI Key: CDXZRWCETYMXEM-UHFFFAOYSA-N
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Description

3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H11ClF3NO4 and its molecular weight is 361.70 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 361.0328700 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis Approaches

Research has explored the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, which was used in a Ugi-5-center-4-component reaction. This method was completely stereoselective, leading to the production of natural product-like compounds, showcasing a versatile approach to creating complex organic molecules with potential application in drug design and synthesis (Sonaglia et al., 2012).

Novel Radical Chemistry

Studies have also focused on the synthesis of (amino)(carboxy) radicals, where carbonyl substituents with varying electron-withdrawing properties were analyzed. This research highlights the stability and reactivity of such radicals, offering insights into their potential uses in organic synthesis and the development of new chemical reactions (Mahoney et al., 2015).

Asymmetric Synthesis and Stereochemistry

Efforts in asymmetric synthesis have led to the creation of bicyclic amino acid derivatives using Aza-Diels-Alder reactions. This work contributes to the understanding of chiral molecules' synthesis, important for developing pharmaceuticals with specific biological activities (Waldmann & Braun, 1991).

Chemical Rearrangements

Research into the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions has provided valuable information on reaction mechanisms and the synthesis of novel organic compounds. Such studies are fundamental for the development of new synthetic methodologies (Kobayashi et al., 1992).

Conformationally Restricted Amino Acids

The synthesis of enantiopure pyrrolizidinone amino acids from aspartate beta-aldehyde demonstrates the creation of conformationally rigid dipeptide mimics. These compounds are valuable tools for studying peptide structure and function, with implications for drug discovery and the design of peptidomimetics (Dietrich & Lubell, 2003).

Properties

IUPAC Name

3-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4/c16-7-2-1-6(15(17,18)19)5-8(7)20-13(21)11-9-3-4-10(24-9)12(11)14(22)23/h1-5,9-12H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXZRWCETYMXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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